1-Amino-1-(3-fluoro-4-methylphenyl)acetone 1-Amino-1-(3-fluoro-4-methylphenyl)acetone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20359168
InChI: InChI=1S/C10H12FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3
SMILES:
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol

1-Amino-1-(3-fluoro-4-methylphenyl)acetone

CAS No.:

Cat. No.: VC20359168

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(3-fluoro-4-methylphenyl)acetone -

Specification

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
IUPAC Name 1-amino-1-(3-fluoro-4-methylphenyl)propan-2-one
Standard InChI InChI=1S/C10H12FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3
Standard InChI Key ZFYZSMJAMPWZLW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(C(=O)C)N)F

Introduction

1-Amino-1-(3-fluoro-4-methylphenyl)acetone is an organic compound with the molecular formula C10H12FNO and a molecular weight of approximately 181.21 g/mol. It features an amino group, a ketone functional group, and a fluorinated aromatic ring, which contribute to its unique chemical properties. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

Biological Activities

Research indicates that 1-Amino-1-(3-fluoro-4-methylphenyl)acetone exhibits potential biological activities, including antimicrobial and anticancer properties. The structural characteristics, particularly the fluorine atom and the amino group, enhance its interaction with biological targets, influencing its efficacy as a pharmaceutical agent.

Synthesis Methods

Several methods have been developed for synthesizing 1-Amino-1-(3-fluoro-4-methylphenyl)acetone, although specific details on these methods are not widely disclosed due to patent restrictions .

Comparison with Similar Compounds

1-Amino-1-(3-fluoro-4-methylphenyl)acetone shares structural similarities with other compounds but exhibits unique properties due to the position and type of substituents. A comparison with similar compounds highlights these differences:

Compound NameStructure FeaturesUnique Properties
1-Amino-1-(3-bromo-5-methylphenyl)acetoneBromine substitutionDifferent reactivity due to bromine presence
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetoneMethoxy group instead of methylEnhanced solubility due to methoxy substitution
1-Amino-1-(2-fluoro-4-methylphenyl)acetoneAlternative fluorine positionMay exhibit distinct pharmacological effects
1-Amino-2-(4-fluorophenyl)ethanoneEthanol backboneDifferent functional group leading to varied reactivity

These compounds illustrate how variations in substituent positions and types can significantly influence chemical behavior and biological activity.

Regulatory and Patent Status

The sale of 1-Amino-1-(3-fluoro-4-methylphenyl)acetone is subject to patent restrictions, and detailed information about its production or distribution is limited due to these legal constraints .

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